1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at position 1 with a (2-methylphenyl)methyl group and at position 3 with a morpholine-4-sulfonyl moiety.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJDCWJIGNRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of the pyrazole ring using morpholine and a sulfonyl chloride reagent.
Attachment of the 2-methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the pyrazole ring and enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
Substituent Variations at Position 1
1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid ():
1-Ethyl-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid ethyl ester ():
Substituent Variations at Position 3
3-(Difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid ():
1-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():
Carboxylic Acid Derivatives
- Position 3: Difluoromethyl. Properties: Simplified structure with lower steric hindrance; suitable for agrochemical applications .
Notes:
- Solubility: The morpholine sulfonyl group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl) .
- Acidity : The carboxylic acid group dominates pKa (~3.1), with minimal influence from the sulfonyl group .
- Synthetic Complexity : Introducing the morpholine sulfonyl group requires precise sulfonylation conditions, while benzyl substitution at position 1 involves alkylation or nucleophilic aromatic substitution .
Biological Activity
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a pyrazole ring, a morpholine sulfonyl group, and a carboxylic acid functionality, which may contribute to its pharmacological properties.
- Molecular Formula : C18H22N2O6S
- Molar Mass : 394.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine sulfonyl group is known to enhance solubility and bioavailability, while the pyrazole moiety may interact with specific receptors or enzymes involved in disease pathways.
Biological Activities
The compound has shown promise in several areas:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For example, compounds similar to this compound have been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a role in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and lipoxygenase .
Enzyme Inhibition
This compound may also act as an inhibitor of various enzymes, contributing to its therapeutic effects. For instance, it could inhibit the aryl hydrocarbon receptor (AhR), which is implicated in several toxicological and pathological processes .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
